Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride
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Overview
Description
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups. Sulfonium salts are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride can be synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of diphenyl sulfide with 4-(phenylthio)phenyl chloride in the presence of a suitable base . The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in the thioether attacks the carbon atom in the alkyl halide, resulting in the formation of the sulfonium salt .
Industrial Production Methods
Industrial production of sulfonium salts typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction temperature, solvent, and concentration of reactants are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride involves the interaction of the positively charged sulfur atom with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylsulfonium chloride: Another sulfonium salt with three phenyl groups attached to the sulfur atom.
(4-Phenylthiophenyl)diphenylsulfonium triflate: A similar compound with a triflate counterion instead of chloride.
Bis(4-hydroxyphenyl)sulfone: A sulfone compound with two hydroxyphenyl groups attached to the sulfur atom.
Uniqueness
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
CAS No. |
80468-75-3 |
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Molecular Formula |
C24H19ClS2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;chloride |
InChI |
InChI=1S/C24H19S2.ClH/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChI Key |
HUDDJECNGKLELJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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